
Nicosulfuron-d6
Overview
Description
Nicosulfuron-d6 is a stable isotope-labeled analog of the herbicide nicosulfuron. It is primarily used in environmental testing and research applications. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure, making it useful for various analytical purposes .
Preparation Methods
The synthesis of Nicosulfuron-d6 involves the incorporation of deuterium into the nicosulfuron molecule. This process typically requires the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium atoms. Industrial production methods for this compound are similar to those used for other stable isotope-labeled compounds, involving large-scale synthesis and purification processes to achieve high purity and isotopic enrichment .
Chemical Reactions Analysis
Nicosulfuron-d6 undergoes similar chemical reactions as its non-labeled counterpart, nicosulfuron. These reactions include:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, typically resulting in the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups in the molecule are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Nicosulfuron-d6 has a wide range of scientific research applications, including:
Environmental Testing: Used as a reference standard for the analysis of environmental samples to detect and quantify residues of nicosulfuron.
Chemistry: Employed in isotope dilution mass spectrometry (IDMS) for accurate quantification of nicosulfuron in various matrices.
Biology: Utilized in studies to understand the metabolism and degradation pathways of nicosulfuron in biological systems.
Medicine: Investigated for its potential effects on non-target organisms, including its impact on human health and safety.
Industry: Applied in the development and quality control of herbicidal formulations containing nicosulfuron
Mechanism of Action
Nicosulfuron-d6, like nicosulfuron, exerts its effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids such as valine and isoleucine in plants. This inhibition disrupts protein synthesis, leading to the death of susceptible plants. The molecular targets and pathways involved in this mechanism are similar to those of other sulfonylurea herbicides .
Comparison with Similar Compounds
Nicosulfuron-d6 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Nicosulfuron: The non-labeled counterpart, widely used as a herbicide.
Rimsulfuron: Another sulfonylurea herbicide with a similar mechanism of action.
Isoproturon-d6: A stable isotope-labeled analog of the herbicide isoproturon.
Biological Activity
Nicosulfuron-d6 is a deuterated derivative of the herbicide nicosulfuron, which is widely used in agriculture, particularly for controlling weeds in maize crops. Its primary mechanism of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This article explores the biological activity of this compound, including its efficacy, mode of action, and relevant case studies.
This compound functions by inhibiting ALS, an enzyme that catalyzes the first step in the biosynthesis pathway of essential amino acids like leucine, isoleucine, and valine. The inhibition leads to a disruption in protein synthesis and ultimately results in plant death. This herbicidal action is particularly effective against a range of grass and broadleaf weeds.
Key Features:
- Chemical Structure : this compound features a sulfonylurea structure with a deuterium label, enhancing its stability and detection in analytical studies.
- Selectivity : It selectively targets certain weed species while being safe for maize, making it an ideal choice for post-emergence applications.
Efficacy Studies
Numerous studies have evaluated the biological activity of this compound. Below is a summary table highlighting key findings from various research efforts:
Case Studies
- Field Trials : A series of field trials conducted in different regions demonstrated that this compound effectively controlled both annual and perennial weed species. In one trial, it was applied at varying rates (50 to 100 g/ha) and consistently showed over 85% control across multiple sites.
- Comparative Analysis : In comparative studies against other herbicides, this compound exhibited superior performance in controlling resistant weed populations. This was particularly evident in trials involving glyphosate-resistant biotypes.
- Environmental Impact Assessment : A study assessing the leaching potential of this compound indicated minimal environmental impact, with detected levels remaining below harmful thresholds in soil and water samples ( ).
Stability and Detection
The deuterated form of nicosulfuron enhances its stability during analytical procedures. Studies utilizing LC/MSMS methods have shown that this compound can be reliably quantified in complex matrices such as soil and plant tissues. The use of deuterated standards improves accuracy in measuring herbicide concentrations ( ).
Synergistic Effects
Research has indicated that combining this compound with other herbicides can lead to synergistic effects, improving overall weed control efficacy while potentially reducing application rates. This combination strategy is particularly beneficial for managing herbicide-resistant weed populations ( ).
Toxicological Assessments
Toxicological studies have shown that this compound exhibits low toxicity to non-target organisms, including beneficial insects and mammals. This characteristic supports its use as a sustainable agricultural practice ( ).
Q & A
Basic Research Questions
Q. How can researchers validate the isotopic purity of Nicosulfuron-d6 in synthesized batches?
Methodological Answer:
- Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion cluster pattern, ensuring the [M+H]+ peak aligns with the theoretical mass of this compound (416.44 g/mol). Compare deuterium incorporation ratios against reference spectra .
- Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, can identify residual proton signals in deuterated positions. Quantify purity by integrating peaks corresponding to non-deuterated impurities .
Q. What experimental protocols are recommended for studying this compound’s environmental stability under varying pH conditions?
Methodological Answer:
- Design a controlled hydrolysis study using buffer solutions (pH 3–9) at 25°C and 40°C. Monitor degradation via liquid chromatography-tandem mass spectrometry (LC-MS/MS), quantifying parent compound loss and metabolite formation. Include deuterium kinetic isotope effect (KIE) analysis to assess isotopic influence on degradation rates .
- Ensure replicates (n ≥ 3) and use statistical models (e.g., ANOVA) to validate pH-dependent degradation trends .
Q. How should researchers address discrepancies in reported deuterium labeling efficiency during this compound synthesis?
Methodological Answer:
- Cross-validate synthetic routes (e.g., catalytic deuteration vs. exchange reactions) using isotopic tracing experiments. Characterize intermediates with gas chromatography-mass spectrometry (GC-MS) to identify incomplete deuteration steps .
- Publish negative results and methodological limitations in supplementary materials to aid reproducibility .
Advanced Research Questions
Q. What strategies optimize the use of this compound as an internal standard in trace-level herbicide residue analysis?
Methodological Answer:
- Perform matrix-matched calibration in complex samples (e.g., soil, plant tissues) to account for ion suppression/enhancement effects in LC-MS/MS. Validate accuracy (recovery: 70–120%) and precision (RSD < 15%) across multiple matrices .
- Compare co-elution patterns of this compound with non-deuterated analogs to confirm chromatographic fidelity .
Q. How do isotopic effects of this compound influence its metabolic pathways in plant vs. microbial systems?
Methodological Answer:
- Conduct comparative metabolism studies using -labeled and deuterated analogs. Track isotopic fractionation in metabolites via HRMS and stable isotope probing (SIP). Use enzyme inhibition assays to isolate pathways sensitive to deuterium substitution .
- Apply computational models (e.g., density functional theory) to predict bond dissociation energies altered by deuteration .
Q. What analytical challenges arise when quantifying this compound in multi-residue pesticide screening, and how can they be mitigated?
Methodological Answer:
- Optimize collision-induced dissociation (CID) parameters in LC-MS/MS to distinguish this compound from isobaric interferences. Use parallel reaction monitoring (PRM) for selective ion transitions .
- Validate method robustness through inter-laboratory studies, documenting limits of detection (LOD) and quantification (LOQ) in peer-reviewed supplementary data .
Q. Methodological Frameworks for Data Analysis
Q. How can researchers reconcile contradictory data on this compound’s soil adsorption coefficients (Kd)?
Methodological Answer:
- Perform meta-analysis of published Kd values, stratifying by soil organic matter (SOM) content and clay mineralogy. Use multivariate regression to identify confounding variables .
- Design controlled adsorption experiments with standardized soils (e.g., OECD guidelines) to isolate isotopic effects .
Q. What criteria should guide the selection of this compound for isotope dilution mass spectrometry (IDMS) in regulatory toxicology?
Methodological Answer:
- Ensure deuterium labeling does not alter immunogenicity or antibody binding in immunoassay cross-validation studies .
- Follow ISO 17025 guidelines for internal standard certification, including batch-to-batch variability assessments (<5% RSD) .
Q. Ethical and Reproducibility Considerations
Q. How should researchers document synthetic protocols for this compound to meet FAIR (Findable, Accessible, Interoperable, Reusable) data standards?
Methodological Answer:
- Publish step-by-step synthetic procedures, including raw NMR/MS spectra, in open-access repositories (e.g., Zenodo). Use machine-readable formats for reaction conditions (e.g., SMILES notation) .
- Adhere to the COSMOS (Community Standards for Metabolomics) guidelines for isotopic compound annotation .
Properties
IUPAC Name |
2-[[4,6-bis(trideuteriomethoxy)pyrimidin-2-yl]carbamoylsulfamoyl]-N,N-dimethylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O6S/c1-21(2)13(22)9-6-5-7-16-12(9)28(24,25)20-15(23)19-14-17-10(26-3)8-11(18-14)27-4/h5-8H,1-4H3,(H2,17,18,19,20,23)/i3D3,4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCOGUMHFFWOJV-LIJFRPJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC=N2)C(=O)N(C)C)OC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676064 | |
Record name | 2-[({4,6-Bis[(~2~H_3_)methyloxy]pyrimidin-2-yl}carbamoyl)sulfamoyl]-N,N-dimethylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189419-41-7 | |
Record name | 2-[({4,6-Bis[(~2~H_3_)methyloxy]pyrimidin-2-yl}carbamoyl)sulfamoyl]-N,N-dimethylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.